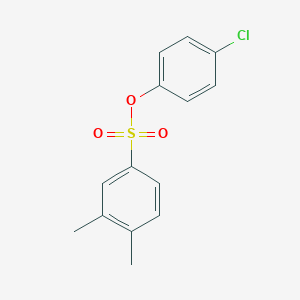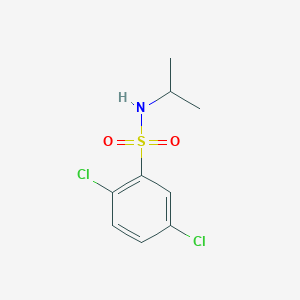![molecular formula C19H24N2O5S B273511 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Mechanism of Action
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine selectively damages noradrenergic neurons in the brain by binding to and inhibiting the uptake of norepinephrine, a neurotransmitter that is primarily produced by noradrenergic neurons. The resulting depletion of norepinephrine leads to the selective damage of noradrenergic neurons, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been shown to have a variety of biochemical and physiological effects. These include changes in behavior, cognition, and mood, as well as alterations in various physiological processes such as cardiovascular function and immune system activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its selectivity for noradrenergic neurons, which allows for the selective manipulation of the noradrenergic system without affecting other neurotransmitter systems. However, one limitation of using 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. These include further studies of the role of the noradrenergic system in various physiological and pathological processes, as well as the development of new compounds that can selectively target other neurotransmitter systems. Additionally, there is potential for the development of new therapeutic agents that can selectively target the noradrenergic system for the treatment of various neuropsychiatric disorders.
Synthesis Methods
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 1-(3,4-dimethoxyphenyl)-2-nitroethane with 4-methoxyphenylpiperazine in the presence of a reducing agent such as palladium on carbon. The resulting product can then be purified using various chromatographic techniques.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. It has been shown to selectively damage noradrenergic neurons in the brain, making it a useful tool for studying the role of the noradrenergic system in conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
Product Name |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
Molecular Formula |
C19H24N2O5S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O5S/c1-24-16-6-4-15(5-7-16)20-10-12-21(13-11-20)27(22,23)17-8-9-18(25-2)19(14-17)26-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
QLPZELJTPPFRSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)


![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)



![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)
